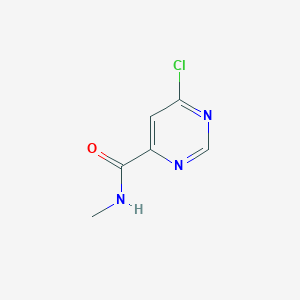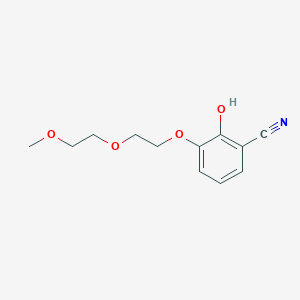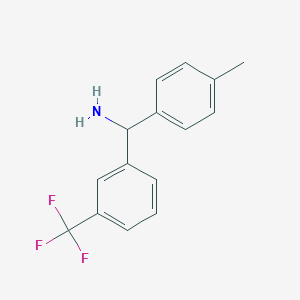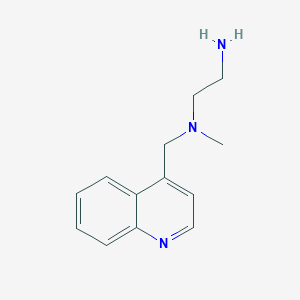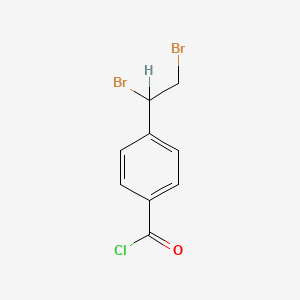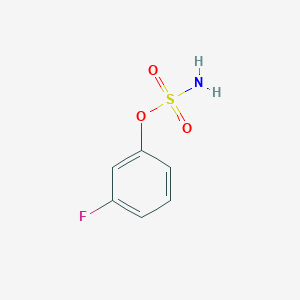
(3-fluorophenyl) sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluorophenyl) sulfamate: is an organic compound that combines the properties of sulfamic acid and a fluorinated aromatic ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-fluorophenyl ester typically involves the reaction of sulfamic acid with 3-fluorophenol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of sulfamic acid 3-fluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: (3-fluorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(3-fluorophenyl) sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of sulfamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid and 3-fluorophenol, which can then interact with various enzymes and proteins. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, leading to its biological effects .
相似化合物的比较
Sulfamic acid: A strong inorganic acid with various industrial applications.
3-Fluorophenol: An aromatic compound used in organic synthesis.
Phenyl esters: A class of compounds with diverse chemical properties and applications
Uniqueness: (3-fluorophenyl) sulfamate is unique due to the combination of sulfamic acid and a fluorinated aromatic ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H6FNO3S |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
(3-fluorophenyl) sulfamate |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
InChI 键 |
SRBMBVZWSPZSSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
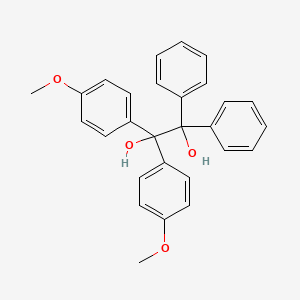



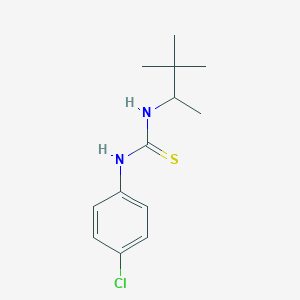
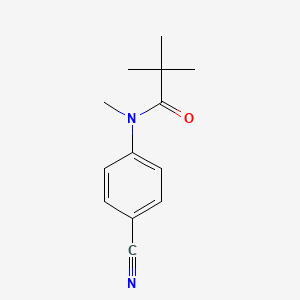
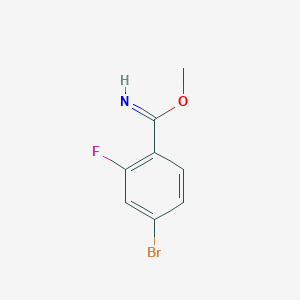
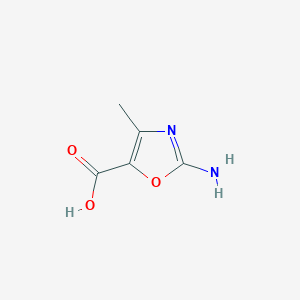
![4-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B8414429.png)
